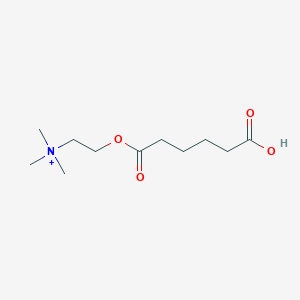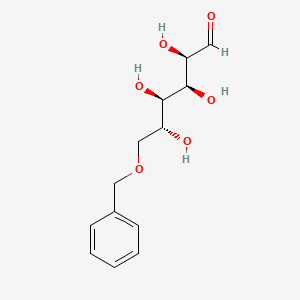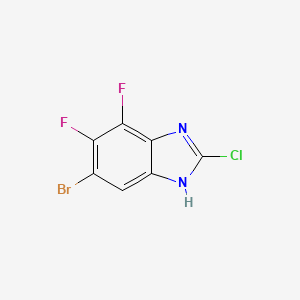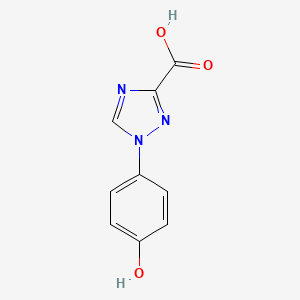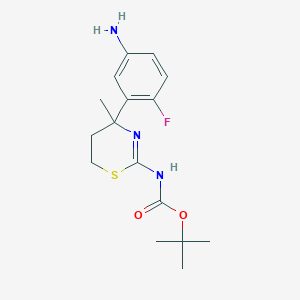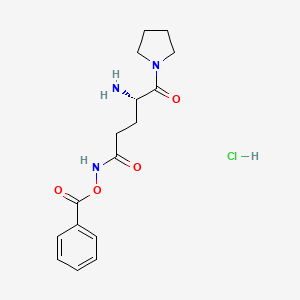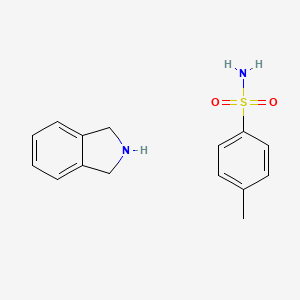
Isoindoline.PTSA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . Another method involves the cyclization of N-benzyl-2-(hydroxymethyl)benzamide, catalyzed by tetra-n-butylammonium iodide, using tert-butyl hydroperoxide as an oxidant and anhydrous ethyl acetate as a solvent .
Industrial Production Methods
Industrial production of isoindoline-1,3-dione derivatives often employs solventless conditions to adhere to green chemistry principles. For instance, a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines can be used .
Analyse Des Réactions Chimiques
Types of Reactions
Isoindoline-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield isoindoline derivatives.
Substitution: Substitution reactions involving different nucleophiles can lead to a variety of products.
Common Reagents and Conditions
Common reagents used in these reactions include maleic anhydride derivatives, primary amines, and oxidants like tert-butyl hydroperoxide. Reaction conditions often involve refluxing in solvents such as isopropanol and water, or using catalysts like SiO2-tpy-Nb .
Major Products Formed
The major products formed from these reactions include various isoindoline-1,3-dione derivatives, which can be further functionalized to yield compounds with diverse applications .
Applications De Recherche Scientifique
Isoindoline-1,3-dione has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate the dopamine receptor D2, interacting with key amino acid residues at its allosteric binding site .
Comparaison Avec Des Composés Similaires
Isoindoline-1,3-dione can be compared with other similar compounds such as:
Isoindole: Known for its fused benzopyrrole ring system and used in various natural and pharmaceutical compounds.
Isoindolinone: A reduced form of isoindoline-1,3-dione with applications in medicinal chemistry.
Phthalimide: Another derivative with a similar structure, used in the synthesis of various bioactive molecules.
Isoindoline-1,3-dione stands out due to its unique reactivity and wide range of applications in different fields, making it a valuable compound for scientific research and industrial use .
Propriétés
Formule moléculaire |
C15H18N2O2S |
|---|---|
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
2,3-dihydro-1H-isoindole;4-methylbenzenesulfonamide |
InChI |
InChI=1S/C8H9N.C7H9NO2S/c1-2-4-8-6-9-5-7(8)3-1;1-6-2-4-7(5-3-6)11(8,9)10/h1-4,9H,5-6H2;2-5H,1H3,(H2,8,9,10) |
Clé InChI |
FGILKPLFPOEZPV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N.C1C2=CC=CC=C2CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



